5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165 °C) to form the desired pyrrolidine derivative . Industrial production methods may involve similar condensation reactions, but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or modulation of prion proteins .
Comparison with Similar Compounds
5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, affecting its reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, leading to different chemical and biological behaviors. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
5-Oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from recent studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₃ |
Molecular Weight | 298.33 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and carbonyl groups. The reaction conditions are optimized for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The biological activity was evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells.
- Mechanism of Action : The compound appears to exert its effects through apoptosis induction and cell cycle arrest. The presence of a free amino group enhances its binding affinity to specific targets involved in cancer progression .
-
Case Studies :
- In vitro studies demonstrated that compounds related to 5-oxo-pyrrolidine significantly reduced cell viability in A549 cells, with some derivatives showing over 70% reduction at concentrations as low as 100 µM .
- Comparative analysis with standard chemotherapeutics like cisplatin indicated that certain derivatives exhibited lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various multidrug-resistant bacterial strains.
- Target Pathogens : The compound demonstrated significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
- Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival .
- Case Studies :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds.
Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
---|---|---|---|
5-Oxo-1-phenyl-N-{2-[...]} | High | Moderate | Effective against A549 cells |
Related pyrrolidine derivative | Moderate | High | Effective against MRSA |
Standard chemotherapeutic (Cisplatin) | Very High | Low | Broad-spectrum but high toxicity |
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-benzamidoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c24-18-13-16(14-23(18)17-9-5-2-6-10-17)20(26)22-12-11-21-19(25)15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H,21,25)(H,22,26) |
InChI Key |
RCZRWDCDWOHFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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